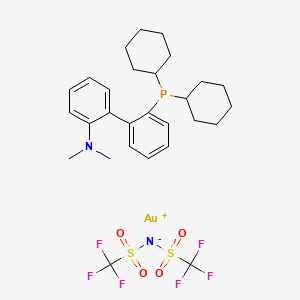
2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide is an organometallic compound that features a gold(I) center coordinated to a phosphine ligand and a biphenyl derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide typically involves the reaction of a gold(I) precursor with the appropriate phosphine ligand. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Reagents: Gold(I) chloride or gold(I) acetate can be used as the gold source.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The gold(I) center can undergo oxidation to gold(III) under certain conditions.
Substitution: Ligand exchange reactions can occur, where the phosphine or biphenyl ligands are replaced by other ligands.
Reduction: The compound can be reduced back to gold(0) under strong reducing conditions.
Common Reagents and Conditions
Oxidizing Agents: Halogens or peroxides.
Reducing Agents: Hydrides or phosphines.
Solvents: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation: Gold(III) complexes.
Substitution: New gold(I) complexes with different ligands.
Reduction: Metallic gold.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Materials Science:
Biology and Medicine
Anticancer Agents: Gold compounds have been studied for their potential anticancer properties.
Imaging: Used in the development of imaging agents for biological systems.
Industry
Electronics: Potential use in the fabrication of electronic devices due to its conductive properties.
Mechanism of Action
The mechanism of action for 2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide in catalysis typically involves the activation of substrates through coordination to the gold center. This can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine gold(I) chloride: Another gold(I) complex with a phosphine ligand.
Gold(I) N-heterocyclic carbene complexes: Similar gold(I) complexes with different ligands.
Uniqueness
2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide is unique due to its specific ligand structure, which can impart different electronic and steric properties compared to other gold(I) complexes. This can result in different reactivity and selectivity in catalytic applications.
Properties
Molecular Formula |
C28H36AuF6N2O4PS2 |
|---|---|
Molecular Weight |
870.7 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;gold(1+) |
InChI |
InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1 |
InChI Key |
RWMUXLGTNIZZMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















